2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one
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Overview
Description
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound with a molecular formula of C16H11N3O and a molecular weight of 261.28 g/mol . This compound is known for its unique structure, which combines a pyrazole ring fused with a quinoline ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one typically involves the condensation of corresponding acids followed by hydrolysis and cyclization . One common method includes the use of tetrahydrofuran as a solvent medium, which yields the final compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one are not extensively documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: Substitution reactions, particularly involving the phenyl group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield a variety of substituted pyrazoloquinolines .
Scientific Research Applications
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various biological processes . The compound’s structure allows it to bind effectively to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinolines: These compounds share a similar core structure but differ in their substituents and functional groups.
Quinolinyl-pyrazoles: These compounds also feature a fused pyrazole and quinoline ring but may have different biological activities and chemical properties.
Uniqueness
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H19N3O |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H19N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-3,6-7,10,12,14-15,18H,4-5,8-9H2,(H,17,20) |
InChI Key |
JJRMRCAFZWMKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=CN(NC3C(=O)N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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